[3-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
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Overview
Description
[3-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple chlorine atoms and a dimethylamine group attached to a phenyl ring. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine typically involves multiple steps, starting from readily available precursors. The process often includes halogenation reactions to introduce chlorine atoms and subsequent amination to attach the dimethylamine group. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations. Industrial production methods also focus on minimizing waste and ensuring environmental safety.
Chemical Reactions Analysis
Types of Reactions
[3-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while reduction could produce amine derivatives.
Scientific Research Applications
[3-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [3-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For instance, it may bind to enzyme active sites, altering their activity and affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar halogenation but different functional groups.
(-)-Carvone: A natural compound with distinct biological activities and structural differences.
Properties
Molecular Formula |
C14H13Cl4N |
---|---|
Molecular Weight |
337.1 g/mol |
IUPAC Name |
3-chloro-N,N-dimethyl-2-(2,3,6-trichlorocyclohexa-2,4-dien-1-yl)aniline |
InChI |
InChI=1S/C14H13Cl4N/c1-19(2)11-5-3-4-8(15)12(11)13-9(16)6-7-10(17)14(13)18/h3-7,9,13H,1-2H3 |
InChI Key |
NULJLNVUOWIMHB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)Cl)C2C(C=CC(=C2Cl)Cl)Cl |
Origin of Product |
United States |
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